

Serotonin Transporter Affinity of cis-Indatraline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *cis-Indatraline hydrochloride*

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Abstract

This technical guide provides an in-depth examination of the serotonin transporter (SERT) affinity of **cis-Indatraline hydrochloride**, a potent monoamine transporter inhibitor. Indatraline, known chemically as (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride, is a non-selective inhibitor, demonstrating high affinity for the transporters of serotonin (SERT), dopamine (DAT), and norepinephrine (NET).^{[1][2]} This document consolidates quantitative binding data, details common experimental methodologies for determining transporter affinity, and illustrates associated cellular signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Quantitative Binding Affinity Data

Indatraline hydrochloride is characterized by its potent, non-selective inhibition of monoamine transporters.^{[1][3]} The binding affinity is typically expressed in terms of the inhibition constant (K_i), which represents the concentration of the inhibitor required to occupy 50% of the target transporters in a competitive binding assay. A lower K_i value indicates a higher binding affinity.

Table 1: Monoamine Transporter Binding Affinity of Indatraline Hydrochloride

The following table summarizes the reported K_i values for Indatraline hydrochloride at the human serotonin, dopamine, and norepinephrine transporters. It is important to note that commercially available "Indatraline hydrochloride" may represent a mixture of isomers, though the (1R,3S)-rel designation implies the cis configuration.

Transporter	Target Species	K_i (nM)	Reference
Serotonin Transporter (SERT)	Human	0.42	[1][3]
Dopamine Transporter (DAT)	Human	1.7	[1][3]
Norepinephrine Transporter (NET)	Human	5.8	[1][3]

Data presented are collated from publicly available datasheets referencing foundational studies.[1][3]

Experimental Protocols for Affinity Determination

The determination of binding affinity (K_i) for compounds like **cis-Indatraline hydrochloride** at the serotonin transporter is predominantly achieved through in vitro competitive radioligand binding assays.[4][5] Mass spectrometry (MS)-based binding assays have also emerged as a powerful, label-free alternative.[6]

Competitive Radioligand Binding Assay

This is the gold standard method for quantifying ligand affinity at a specific receptor or transporter.[4][5] The principle involves the competition between a non-labeled test compound (e.g., cis-Indatraline) and a radiolabeled ligand (e.g., [3H]-Citalopram or [125I]-RTI-55) for binding to membranes prepared from cells expressing the human serotonin transporter (hSERT).[4][7]

Detailed Methodology:

- Membrane Preparation:

- HEK293 cells (or other suitable cell lines) stably transfected with the gene for hSERT are cultured and harvested.
- Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂) with protease inhibitors.
- The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.^[4]
- Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
- Binding Assay Incubation:
 - The assay is typically performed in a 96-well plate format.
 - To each well, the following are added:
 - A fixed amount of the hSERT-expressing cell membrane preparation.
 - A fixed concentration of a suitable radioligand (e.g., [3H]-Citalopram, typically at a concentration near its K_d value).
 - A range of concentrations of the unlabeled test compound (**cis-Indatraline hydrochloride**).
 - To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, potent SERT inhibitor (e.g., imipramine) instead of the test compound.
 - The plate is incubated, often at room temperature or 30°C, for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).^[4]
- Separation and Detection:
 - The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.^[5]

- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis:
 - The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
 - The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
 - The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
 - The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$ where [L] is the concentration of the radioligand and K_d is its dissociation constant.^[7]

Mass Spectrometry (MS) Binding Assay

This label-free method directly measures the amount of unbound ligand in solution after incubation with the target protein.^[6] It is particularly useful as it does not require a radiolabeled competitor.

General Methodology:

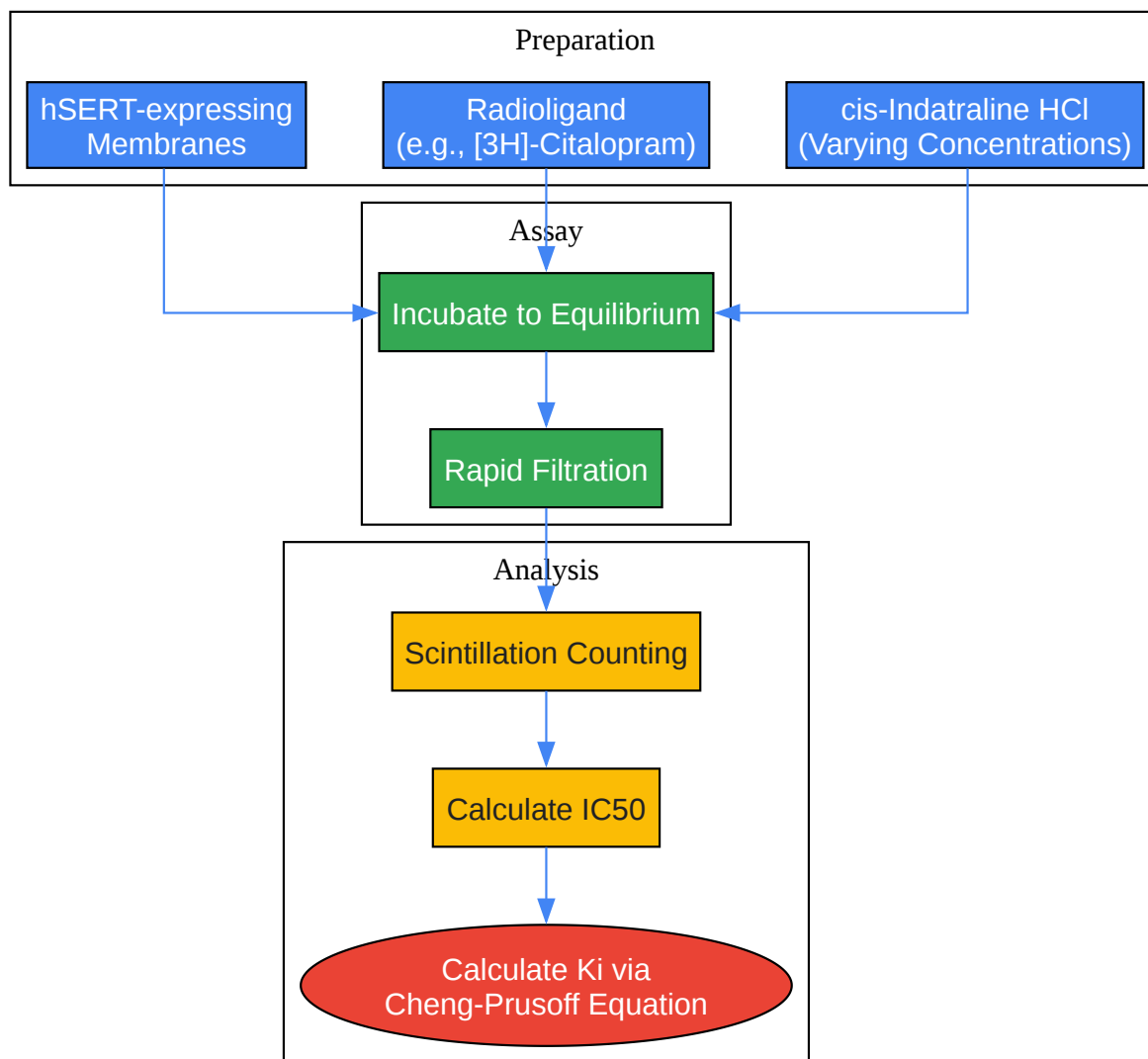
- Incubation: hSERT-expressing membranes are incubated with the test compound (cis-Indatraline) at various concentrations to reach equilibrium.
- Separation: The membrane-bound ligand is separated from the unbound (free) ligand, typically by rapid filtration or centrifugation.
- Quantification: The concentration of the free ligand in the filtrate or supernatant is accurately quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- **Data Analysis:** The amount of bound ligand is determined by subtracting the free ligand concentration from the total initial concentration. Saturation and competition curves can be generated to determine K_d and K_i values, respectively. A study has successfully used (1R,3S)-Indatraline itself as the nonlabeled marker in such an assay to characterize other monoamine transport inhibitors.[\[6\]](#)

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the K_i of cis-Indatraline.



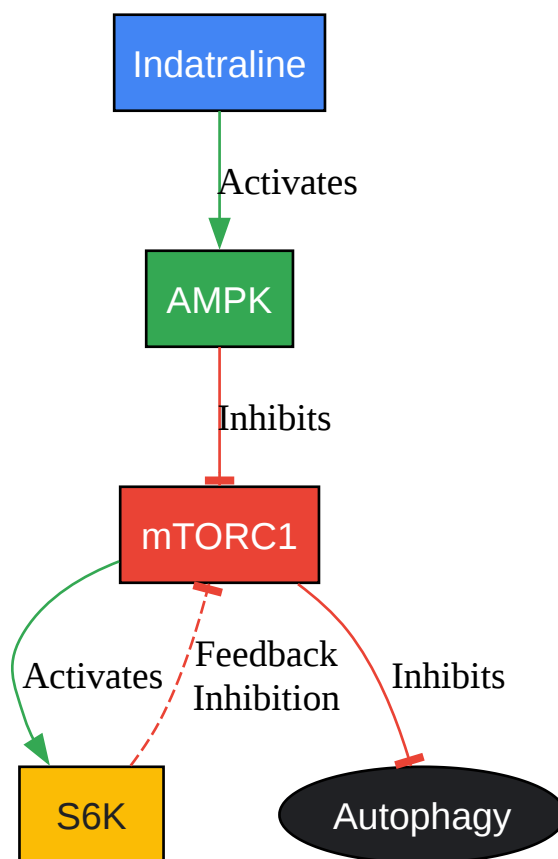
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Caption: Workflow for determining K_i via competitive radioligand binding assay.

Cellular Signaling Pathway

Beyond its direct action on monoamine transporters, Indatraline has been shown to induce autophagy by modulating the AMPK/mTOR/S6K signaling axis.[8] This pathway is a central

regulator of cellular metabolism, growth, and survival.[9][10]



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Caption: Indatraline's modulation of the AMPK/mTOR signaling pathway to induce autophagy.

Conclusion

cis-Indatraline hydrochloride is a high-affinity ligand for the serotonin transporter, with a K_i value in the sub-nanomolar range, positioning it as a potent inhibitor.[1][3] Its activity is not limited to SERT, as it also potently inhibits DAT and NET, classifying it as a non-selective monoamine reuptake inhibitor. The affinity of this compound is robustly determined using well-established methodologies such as competitive radioligand binding assays. Furthermore, its pharmacological profile extends to the modulation of critical intracellular signaling pathways like AMPK/mTOR, which are implicated in cellular homeostasis and autophagy.[8] This guide provides the foundational technical data and procedural context necessary for the continued investigation and potential therapeutic application of **cis-Indatraline hydrochloride**.

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